N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide
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Overview
Description
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide is a chemical compound with a complex structure that includes a methoxy group, a formamide group, and a 4-oxopentanoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a ketone under controlled conditions. One common method involves the use of formic acid as a formylating agent in the presence of a catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction . The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfated zirconia or hexafluoroisopropanol (HFIP) can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(4-oxopentanoyl)phenylformamide.
Reduction: Formation of N-[4-methoxy-2-(4-oxopentanoyl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide involves its interaction with specific molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and 4-oxopentanoyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyformanilide: Similar structure but lacks the 4-oxopentanoyl group.
N-(4-Methoxyphenyl)formamide: Similar structure but lacks the 4-oxopentanoyl group.
2-Methoxy-4-(4-oxopentanoyl)aniline: Similar structure but has an amine group instead of a formamide group.
Uniqueness
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide is unique due to the presence of both the formamide and 4-oxopentanoyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
919079-14-4 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-[4-methoxy-2-(4-oxopentanoyl)phenyl]formamide |
InChI |
InChI=1S/C13H15NO4/c1-9(16)3-6-13(17)11-7-10(18-2)4-5-12(11)14-8-15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
XIVYPNZUUJNOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1=C(C=CC(=C1)OC)NC=O |
Origin of Product |
United States |
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